2-(Pentylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione
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Overview
Description
2-(Pentylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione is a complex organophosphorus compound It features a benzodioxaphosphole core with a pentylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione typically involves the reaction of a benzodioxaphosphole derivative with a pentylsulfanyl group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and purity of the final product. The use of catalysts and advanced purification techniques like chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-(Pentylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter its oxidation state.
Substitution: The benzodioxaphosphole core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzodioxaphosphole core.
Scientific Research Applications
2-(Pentylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Pentylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione involves its interaction with specific molecular targets. The pentylsulfanyl group can form bonds with metal ions, while the benzodioxaphosphole core can participate in various chemical reactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Pentylsulfanyl)acetic acid: A sulfur-containing carboxylic acid with similar structural features.
2-Pentylsulfanyl-1H-benzimidazole: A heterocyclic compound with a pentylsulfanyl group.
Uniqueness
2-(Pentylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione is unique due to its combination of a benzodioxaphosphole core and a pentylsulfanyl group. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
91197-81-8 |
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Molecular Formula |
C11H15O2PS2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-pentylsulfanyl-2-sulfanylidene-1,3,2λ5-benzodioxaphosphole |
InChI |
InChI=1S/C11H15O2PS2/c1-2-3-6-9-16-14(15)12-10-7-4-5-8-11(10)13-14/h4-5,7-8H,2-3,6,9H2,1H3 |
InChI Key |
NOWSVVXZUCHPQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSP1(=S)OC2=CC=CC=C2O1 |
Origin of Product |
United States |
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